Itraconazole-d9 is a deuterated form of itraconazole, an antifungal agent belonging to the triazole class. This compound is used primarily in pharmacokinetic studies to improve the accuracy of drug quantification in biological samples. The deuteration enhances the stability and detection sensitivity of the compound during analytical processes, particularly in mass spectrometry.
Itraconazole-d9 is synthesized from itraconazole, which is derived from the natural product, 4-phenyl-1,2,4-triazole-3-thiol. Itraconazole itself is classified as an antifungal agent that inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. The deuterated version, Itraconazole-d9, is specifically utilized in research settings to differentiate between endogenous and administered drug concentrations.
The synthesis of Itraconazole-d9 involves several steps that typically include:
For instance, a validated liquid chromatography-tandem mass spectrometric method has been developed for quantifying both itraconazole and hydroxy itraconazole in human plasma using Itraconazole-d9 as an internal standard .
The molecular formula of Itraconazole-d9 is C35H38Cl2N8O4S, with a molecular weight of approximately 705.4 g/mol. The structure features a triazole ring system with various functional groups that contribute to its antifungal activity.
Itraconazole-d9 participates in various chemical reactions typical for triazole compounds. These include:
The analytical methods employed for studying these reactions often involve liquid chromatography coupled with mass spectrometry for precise quantification .
Itraconazole exerts its antifungal effects primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Relevant data indicates that the solubility profile can be significantly improved when formulated as nanoparticles or using specific stabilizers during synthesis .
Itraconazole-d9 serves multiple roles in scientific research:
Itraconazole-d9 (Synonyms: R51211-d9) is a deuterated analog of the broad-spectrum antifungal agent itraconazole. Its chemical name is 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2-[(2S,4R)-2-(²H₉)butan-2-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one, with the molecular formula C₃₅H₂₉D₉Cl₂N₈O₄ and a molecular weight of 714.69 g/mol [1] [2] [4]. This compound incorporates nine deuterium atoms (denoted by D9) at the sec-butyl side chain, replacing all hydrogen atoms at the C1, C2, C3, and C4 positions (Figure 1) [1] [4].
Table 1: Key Structural and Analytical Characteristics of Itraconazole-d9
Property | Specification |
---|---|
Molecular Formula | C₃₅H₂₉D₉Cl₂N₈O₄ |
Molecular Weight | 714.69 g/mol |
CAS Registry Number | 1309272-50-1 |
Deuterium Positions | sec-Butyl group (C1, C2, C3, C4) |
Purity | >95% (HPLC); Isotopic enrichment >97% |
Storage Conditions | -20°C, protected from light, under nitrogen |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, alters the pharmacokinetic and metabolic properties of pharmaceuticals without significantly changing their chemical structure or biological activity. Key roles include:
Table 2: Applications of Deuterium Labeling in Drug Development
Application | Utility for Itraconazole-d9 |
---|---|
Quantitative Bioanalysis | LC-MS/MS internal standard for itraconazole assays |
Metabolic Profiling | Traces oxidation pathways at sec-butyl group |
Drug-Drug Interaction Studies | Measures CYP3A4 inhibition potency |
Mechanism Elucidation | Probes antiangiogenic/hedgehog pathways |
The development of itraconazole-d9 parallels advances in deuterium chemistry and the repurposing of itraconazole:
Table 3: Historical Milestones in Itraconazole-d9 Development
Year | Milestone |
---|---|
1978 | Itraconazole patented |
1992 | FDA approval of non-deuterated itraconazole |
2011 | Discovery of antiangiogenic properties of itraconazole |
2012 | Commercial synthesis of Itraconazole-d9 (CAS 1309272-50-1) |
2015–Present | Key oncology trials using Itraconazole-d9 as a PK tracer |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0